molecular formula C19H22ClN3O B277889 N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide

Número de catálogo B277889
Peso molecular: 343.8 g/mol
Clave InChI: QPXLDQIOJMCWIS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). It was first synthesized by Bayer in 2007 as a potential treatment for cardiovascular diseases. Since then, it has been extensively studied for its potential therapeutic applications.

Mecanismo De Acción

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide 73-6691 works by selectively inhibiting sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is an important signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation. By inhibiting sGC, N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide 73-6691 increases the levels of cGMP, leading to vasodilation and other beneficial effects.
Biochemical and Physiological Effects
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide 73-6691 has been shown to have several biochemical and physiological effects. It increases the levels of cGMP, leading to vasodilation and improved blood flow. It also reduces inflammation and oxidative stress, which are important factors in the development of cardiovascular diseases. Additionally, it has been shown to improve endothelial function and reduce platelet aggregation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide 73-6691 has several advantages for use in lab experiments. It is highly selective for sGC and has minimal off-target effects. It is also stable and can be easily synthesized in large quantities. However, it has some limitations, including its relatively short half-life and its poor solubility in aqueous solutions.

Direcciones Futuras

There are several future directions for research on N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide 73-6691. One area of interest is its potential use in treating sickle cell disease, a genetic disorder that affects the production of hemoglobin. N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide 73-6691 has been shown to improve blood flow and reduce inflammation, which could be beneficial in treating this condition. Additionally, it could be studied for its potential use in treating other conditions, such as pulmonary fibrosis and chronic obstructive pulmonary disease. Finally, further research could be done to optimize the synthesis and pharmacokinetics of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide 73-6691, improving its efficacy and reducing its limitations.

Métodos De Síntesis

The synthesis of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide 73-6691 involves several steps, including the preparation of 3-chloro-4-(4-methylpiperazin-1-yl)aniline and 2-methylbenzoic acid. These two compounds are then combined and reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-dimethylaminopyridine and N-methylmorpholine to form the final product, N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide 73-6691.

Aplicaciones Científicas De Investigación

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide 73-6691 has been extensively studied for its potential therapeutic applications. It has been shown to have beneficial effects in various cardiovascular diseases, including pulmonary hypertension, heart failure, and atherosclerosis. Additionally, it has been studied for its potential use in treating erectile dysfunction, sickle cell disease, and other conditions.

Propiedades

Nombre del producto

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide

Fórmula molecular

C19H22ClN3O

Peso molecular

343.8 g/mol

Nombre IUPAC

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide

InChI

InChI=1S/C19H22ClN3O/c1-14-5-3-4-6-16(14)19(24)21-15-7-8-18(17(20)13-15)23-11-9-22(2)10-12-23/h3-8,13H,9-12H2,1-2H3,(H,21,24)

Clave InChI

QPXLDQIOJMCWIS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C)Cl

SMILES canónico

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.